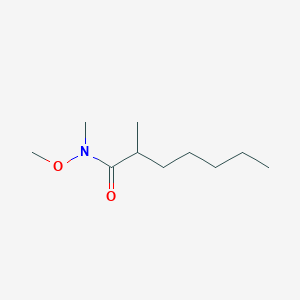
N-Methoxy-N,2-dimethylheptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N,2-dimethylheptanamide: is an organic compound with the molecular formula C10H21NO2. It is a derivative of heptanamide, characterized by the presence of a methoxy group and two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methoxy-N,2-dimethylheptanamide typically begins with heptanoic acid, methanol, and dimethylamine.
Esterification: Heptanoic acid is first esterified with methanol in the presence of an acid catalyst to form methyl heptanoate.
Amidation: The methyl heptanoate is then reacted with dimethylamine under controlled conditions to yield this compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Methoxy-N,2-dimethylheptanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Methoxy-N,2-dimethylheptanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer industries.
Wirkmechanismus
The mechanism by which N-Methoxy-N,2-dimethylheptanamide exerts its effects is primarily through its interaction with specific molecular targets. The methoxy and dimethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-Methoxy-N,2-dimethylpropanamide: Similar in structure but with a shorter carbon chain.
N-Methoxy-N,2-dimethylbutanamide: Another similar compound with a different carbon chain length.
Uniqueness: N-Methoxy-N,2-dimethylheptanamide stands out due to its specific carbon chain length and the presence of both methoxy and dimethyl groups. These structural features confer unique reactivity and binding properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
N-methoxy-N,2-dimethylheptanamide |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-8-9(2)10(12)11(3)13-4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
KMPDHHATASLLMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)

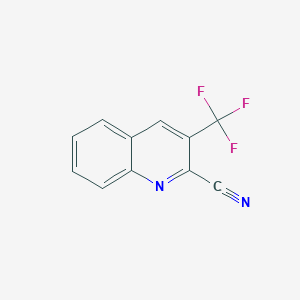
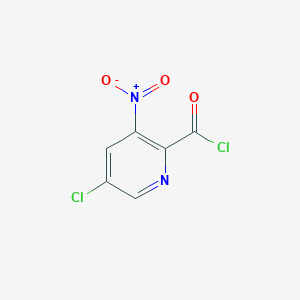

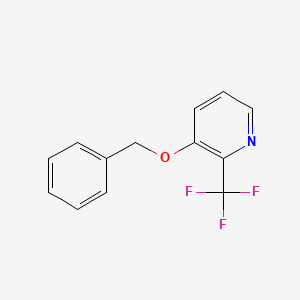
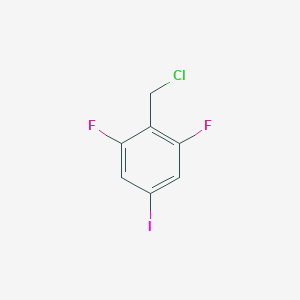
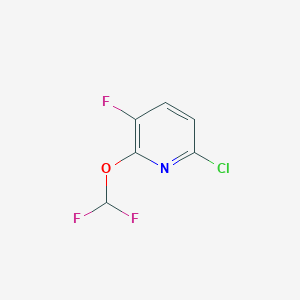
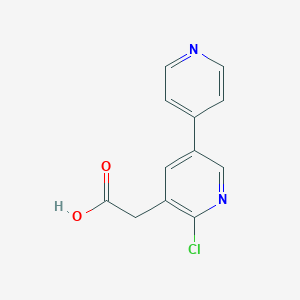
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)


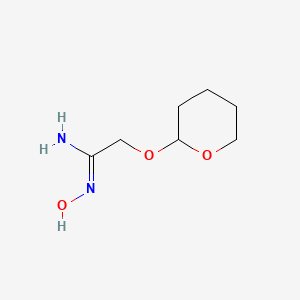
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
